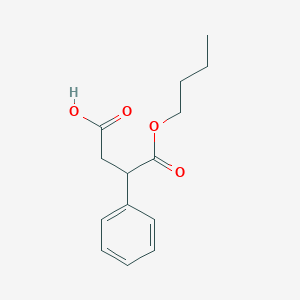

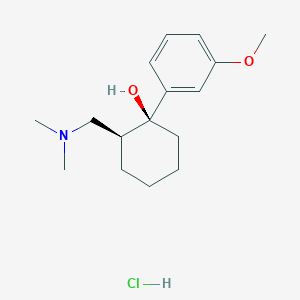

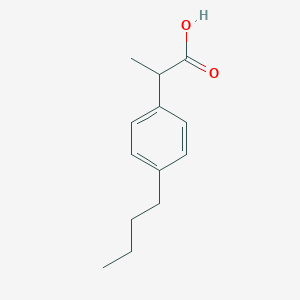

![molecular formula C8H7N3O B121145 Imidazo[1,2-A]pyridine-8-carboxamide CAS No. 144675-82-1](/img/structure/B121145.png)

Imidazo[1,2-A]pyridine-8-carboxamide

Vue d'ensemble

Description

Imidazo[1,2-A]pyridine-8-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a fused bicyclic system, makes it a valuable scaffold for drug development and other scientific research.

Applications De Recherche Scientifique

Imidazo[1,2-A]pyridine-8-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential therapeutic properties.

Biology: This compound is used in the study of biological pathways and interactions, particularly in the context of drug discovery.

Industry: The compound is used in the development of new materials and as a building block for various industrial applications.

Mécanisme D'action

Target of Action

Imidazo[1,2-A]pyridine-8-carboxamide has been recognized as a significant scaffold for its wide range of applications in medicinal chemistry . It has been used to develop novel KRAS G12C inhibitors , and it exhibits significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, its primary targets include the KRAS G12C protein in cancer cells and the Mycobacterium tuberculosis bacterium in TB.

Mode of Action

The compound interacts with its targets through a covalent bond, leading to the inhibition of the target’s function . For instance, when it acts as a KRAS G12C inhibitor, it binds to the protein and prevents it from sending signals for cell proliferation, thereby inhibiting the growth of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the case of cancer, it inhibits the KRAS pathway, which is involved in cell proliferation . When used as an anti-TB agent, it interferes with the life cycle of the Mycobacterium tuberculosis bacterium, although the exact biochemical pathways are still under investigation .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by good microsomal stability . This stability suggests that the compound may have a longer half-life, which could contribute to its bioavailability.

Result of Action

The result of the compound’s action depends on its target. As a KRAS G12C inhibitor, it can potentially suppress the growth of cancer cells . As an anti-TB agent, it can inhibit the growth of the Mycobacterium tuberculosis bacterium, thereby helping to control the spread of TB .

Analyse Biochimique

Biochemical Properties

Imidazo[1,2-A]pyridine-8-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and often involves radical reactions for the direct functionalization of this compound through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some derivatives of this compound have shown potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been observed that this compound forms pi-alkyl interactions with various residues .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-A]pyridine-8-carboxamide typically involves a multi-step process. One common method is the condensation reaction between 2-aminonicotinic acid and chloroacetaldehyde in an ethanol solvent. This reaction is followed by an acid-amine coupling reaction with a substituted amine, employing an HATU catalyst and DIPEA as a strong base. This method yields high purity and excellent yields (93%–97%) of the desired compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of readily available starting materials and efficient catalytic systems ensures the feasibility of large-scale production. The process is designed to be environmentally friendly, with minimal waste and high efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Imidazo[1,2-A]pyridine-8-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the carboxamide group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Metal-free oxidation or photocatalysis strategies.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-A]pyridine-8-carboxylic acid, while substitution reactions can yield various derivatives with different functional groups.

Comparaison Avec Des Composés Similaires

Imidazo[1,2-A]pyridine-8-carboxamide can be compared with other similar compounds in the imidazopyridine family:

Imidazo[1,2-A]pyridine-3-carboxamide: Known for its antituberculosis activity.

Imidazo[1,2-A]pyridine-3-nitroso: Exhibits anti-TB activity but has undesirable toxicity in certain cell lines.

Imidazo[1,2-A]pyridine-3-hydrazones: Synthesized but inactive against Mycobacterium tuberculosis.

The uniqueness of this compound lies in its versatile chemical reactivity and broad range of biological activities, making it a valuable compound for further research and development.

Propriétés

IUPAC Name |

imidazo[1,2-a]pyridine-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7(12)6-2-1-4-11-5-3-10-8(6)11/h1-5H,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOOXYYLJSASHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=CN=C2C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601330 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144675-82-1 | |

| Record name | Imidazo[1,2-a]pyridine-8-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What synthetic strategies are employed for the preparation of imidazo[1,2-a]pyridine-8-carboxamide derivatives?

A1: Several methods have been developed for the synthesis of these compounds. One common approach involves a multi-step process starting with 2-aminonicotinic acid. [, , ] First, 2-aminonicotinic acid reacts with chloroacetaldehyde to form an imidazo[1,2-a]pyridine intermediate. Subsequent acid-amine coupling with desired amines, often facilitated by coupling reagents like HATU, yields the final this compound derivatives. [] Another method utilizes solid-phase synthesis, where a polymer-bound 2-aminonicotinate reacts with various alpha-haloketones, followed by halogenation and cleavage from the solid support using amines. [, ]

Q2: What are the potential therapeutic applications of this compound derivatives?

A2: Research suggests that these compounds hold promise for various therapeutic applications. For instance, studies have investigated their potential as H+/K+-ATPase antagonists for treating ulcers. [] Additionally, structure-based design and docking studies have identified this compound derivatives as potential inhibitors of acetylcholine esterase, an enzyme implicated in Alzheimer's disease. [] Furthermore, certain derivatives have demonstrated antimycobacterial activity, suggesting their potential in combating mycobacterial infections. []

Q3: How does the structure of this compound influence its biological activity?

A3: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect its biological activity. For example, research on acetylcholine esterase inhibitors revealed that substituting the 1H-indene group in rutacarpine with various groups, such as 2-(2-oxo-2H-chromen-3-yl), 2-(2-furyl), and 2-(4-nitrophenyl), significantly impacts binding affinity. [] These findings highlight the importance of specific substituents in influencing the interactions between the compound and its biological target.

Q4: What analytical techniques are employed to characterize and study this compound derivatives?

A4: A variety of analytical methods are employed to characterize and quantify these compounds. Spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), 1H NMR, 13C NMR, and mass spectrometry, provide valuable information about the compound's structure and purity. [, ] Additionally, elemental analysis helps confirm the elemental composition of the synthesized derivatives. [] These analytical techniques are essential for confirming the identity and purity of the synthesized compounds, contributing to rigorous and reliable research findings.

Q5: How do computational chemistry and modeling contribute to the research and development of this compound derivatives?

A5: Computational methods play a significant role in accelerating the drug discovery process involving these compounds. For example, molecular docking studies help predict the binding modes and affinities of this compound derivatives with target proteins like acetylcholine esterase. [] Researchers can evaluate the potential efficacy of novel compounds and prioritize the synthesis and testing of promising candidates by simulating molecular interactions. This approach allows for a more targeted and efficient exploration of the chemical space, potentially leading to the identification of potent and selective drug candidates.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

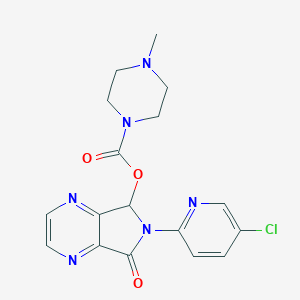

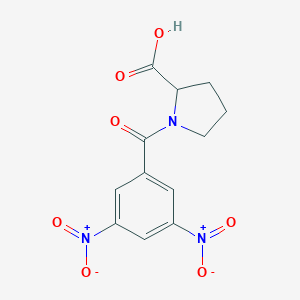

![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)

![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)